molecular formula C17H13ClN2OS B2669133 2-(4-chlorophenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one CAS No. 318517-30-5

2-(4-chlorophenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

Cat. No. B2669133
CAS RN: 318517-30-5
M. Wt: 328.81
InChI Key: QBPWXXWMCDQQHX-UHFFFAOYSA-N
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Description

The compound is a derivative of isoquinoline, a type of nitrogen-containing heterocycle. Isoquinolines are found in a number of natural products and pharmaceuticals . The presence of the thioxo group (a sulfur atom double-bonded to a carbon atom) and the imidazo ring (a five-membered ring with two non-adjacent nitrogen atoms) could confer unique chemical properties to this compound.

Scientific Research Applications

Synthesis and Biological Activities

  • The synthesis of compounds within this chemical class, including derivatives of 2-arylimidazo[2,1-a]isoquinolines, has been explored for their pregnancy terminating activity in biological models, showcasing the potential pharmaceutical applications of these compounds (Toja et al., 1984). The structure-activity relationships were discussed, providing insights into how structural variations affect biological activity.
  • Another study focused on the synthesis of novel thioxoquinazolinone derivatives, evaluating their antimicrobial and anticonvulsant activities. This research highlights the chemical versatility and potential therapeutic applications of compounds in this class (Rajasekaran et al., 2013).
  • Research into noncompetitive AMPA receptor antagonists like N-Acetyl-1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ-10c) has shown potential in modulating the effects of anti-absence drugs in epilepsy models, suggesting a novel approach to controlling absence seizures (Russo et al., 2008).

Antimicrobial and Antitumor Potential

  • The development of antimicrobial agents from derivatives like dimeric 2-(2-chlorophenyl)-quinazolin-4-ones demonstrates the antimicrobial potential of these compounds against various bacterial and fungal strains, showing promise for new antibiotic developments (Desai et al., 2011).
  • Some derivatives have been evaluated for antitumor activity, revealing the potential of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines as effective cytotoxic agents against tumor cell lines, which could lead to new cancer therapies (Houlihan et al., 1995).

Advanced Materials and Photoluminescence

  • The synthesis of soluble polyimides from related chemical structures for advanced material applications showcases the utility of these compounds beyond pharmaceuticals, highlighting their role in the development of new materials with high thermal stability and solubility (Imai et al., 1984).
  • The photocatalytic construction of 5,6-dihydroimidazo[2,1-a]isoquinolines and their application in blue OLED devices due to their strong photoluminescence properties underline the importance of these compounds in the field of optoelectronics and material science (Wang et al., 2021).

properties

IUPAC Name

2-(4-chlorophenyl)-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c18-13-5-7-14(8-6-13)20-16(21)15-9-11-3-1-2-4-12(11)10-19(15)17(20)22/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPWXXWMCDQQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)N(C(=S)N2CC3=CC=CC=C31)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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